1-Ethyl-4-methoxypiperidine-4-carbaldehyde

Description

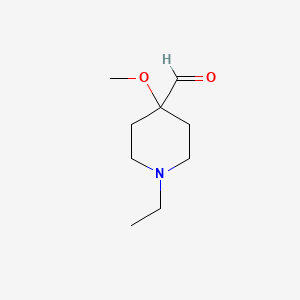

1-Ethyl-4-methoxypiperidine-4-carbaldehyde is a piperidine derivative characterized by an ethyl group at the 1-position, a methoxy group at the 4-position, and a carbaldehyde functional group at the 4-position. Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and biological relevance .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-ethyl-4-methoxypiperidine-4-carbaldehyde |

InChI |

InChI=1S/C9H17NO2/c1-3-10-6-4-9(8-11,12-2)5-7-10/h8H,3-7H2,1-2H3 |

InChI Key |

PIAINAUCRFCQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(CC1)(C=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with methoxyacetaldehyde under specific reaction conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-Ethyl-4-methoxypiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-ethyl-4-methoxypiperidine-4-methanol.

Scientific Research Applications

1-Ethyl-4-methoxypiperidine-4-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-methoxypiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-Ethyl-4-methoxypiperidine-4-carbaldehyde and related piperidine derivatives:

Structural and Functional Differences

- Substituent Effects : The presence of a carbaldehyde group in the target compound distinguishes it from ester- or ketone-containing analogs like Meperidine (carboxylate ester) and the acetylated piperidin-4-one derivative (ketone). The carbaldehyde’s electrophilic nature may enhance its utility in synthesizing imine-linked prodrugs or metal complexes .

- The acetylated piperidin-4-one derivative demonstrates antimicrobial activity attributed to its bulky aromatic substituents .

Physicochemical Properties

- Solubility and Reactivity : The methoxy group in this compound likely improves solubility in polar solvents compared to purely alkyl-substituted piperidines. In contrast, Meperidine’s phenyl group enhances lipophilicity, favoring blood-brain barrier penetration .

- Stability : Carbaldehydes are generally less stable than esters or ketones due to susceptibility to oxidation, which may limit the target compound’s shelf life compared to 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid .

Detailed Research Findings

Physicochemical Data from Analogues

- These properties may inform predictions for the target compound’s behavior .

Biological Activity

1-Ethyl-4-methoxypiperidine-4-carbaldehyde is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, characterized by a methoxy group and an aldehyde functional group, suggests various mechanisms through which it may interact with biological systems.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 197.25 g/mol

- Structure : Contains a piperidine ring with an ethyl group and a methoxy group at specific positions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties

Studies have shown that piperidine derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have been found to inhibit bacterial growth by interfering with cell wall synthesis and protein function.

Anti-inflammatory Effects

Piperidine derivatives are also explored for their anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes.

Anticancer Activity

Recent studies have suggested that certain piperidine derivatives exhibit anticancer properties. For example, compounds related to this class have shown cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . The structure–activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly affect the anticancer efficacy.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating biochemical pathways involved in inflammation and cancer progression.

- Cellular Targeting : Its ability to penetrate cellular membranes may facilitate its action on intracellular targets, enhancing its biological efficacy .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Ethyl 4-hydroxypiperidine-2-carboxylate | Hydroxyl group instead of methoxy | Different biological activities |

| Ethyl 4-methylpiperidine-2-carboxylate | Methyl group instead of methoxy | Variation in sterics may affect reactivity |

| 4-Methoxypiperidine-2-carboxylic acid | Lacks the ester group | More polar; different solubility characteristics |

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Anticancer Study : A study demonstrated that a derivative similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This was attributed to its structural characteristics which favor interaction with protein binding sites .

- Antimicrobial Research : Another study focused on the antimicrobial effects of piperidine derivatives, revealing that modifications in the side chains significantly influenced their effectiveness against various bacterial strains. These findings support the potential application of this compound in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.